molecular formula C21H15ClN2O B303412 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B303412
M. Wt: 346.8 g/mol
InChI Key: PNMVCWMTEGIJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway. In viral infections, it has been found to inhibit the replication of the virus by targeting the viral protease.
Biochemical and physiological effects:
2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and enhance cognitive function. In cancer cells, it has been found to induce cell death and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate its use as a pesticide for crop protection. Additionally, further research can be conducted to understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent, pesticide, and fluorescent probe makes it a valuable compound for further research and development.

Synthesis Methods

The synthesis of 2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 4-methylacetophenone, malononitrile, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of glacial acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In agriculture, it has been used as a pesticide due to its insecticidal properties. In materials science, it has been used as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C21H15ClN2O/c1-12-6-8-13(9-7-12)19-16-10-18(22)14-4-2-3-5-15(14)20(16)25-21(24)17(19)11-23/h2-10,19H,24H2,1H3

InChI Key

PNMVCWMTEGIJRG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N

Origin of Product

United States

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